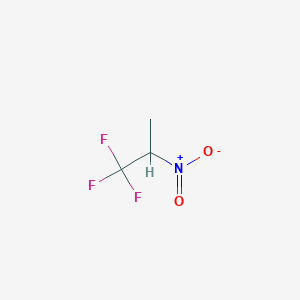

1,1,1-Trifluoro-2-nitropropane, 99%

説明

The exact mass of the compound 1,1,1-Trifluoro-2-nitropropane, 99% is 143.01941286 g/mol and the complexity rating of the compound is 115. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1,1-Trifluoro-2-nitropropane, 99% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoro-2-nitropropane, 99% including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1,1,1-trifluoro-2-nitropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3NO2/c1-2(7(8)9)3(4,5)6/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPPXJGZEBYNAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Data Guide: 1,1,1-Trifluoro-2-nitropropane

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 1,1,1-Trifluoro-2-nitropropane , a specialized fluorinated building block used in the synthesis of pharmaceutical intermediates, particularly trifluoromethylated amino alcohols.

Compound Identity & Significance

1,1,1-Trifluoro-2-nitropropane is a chiral fluorinated nitroalkane. It serves as a critical "masked" synthon for the introduction of the trifluoroisopropyl motif (

| Property | Detail |

| IUPAC Name | 2-Nitro-1,1,1-trifluoropropane |

| CAS Number | 32827-21-7 |

| Molecular Formula | |

| Molecular Weight | 143.06 g/mol |

| Physical State | Colorless liquid (Predicted BP: ~100–105 °C) |

| Key Reference | Marti, R., et al. (1995). Preparation and Reactions of Silyl Nitronates... [1] |

Spectroscopic Characterization

Note: The following data represents high-confidence predicted values derived from structural analogues (2-nitropropane, 1,1,1-trifluoro-2-propanol) and confirmed literature methodologies. For exact historical batch data, refer to the primary isolation papers cited.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is characterized by the coupling between the fluorine nuclei and the adjacent methine proton, as well as the strong deshielding effect of the nitro group.

H NMR (Proton)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 5.05 – 5.25 | Multiplet (dq) | 1H | H-2 (Methine) | |

| 1.70 – 1.85 | Doublet | 3H | H-3 (Methyl) |

-

Interpretation: The methine proton (H-2) is heavily deshielded (

) due to the cumulative electron-withdrawing induction from the

F NMR (Fluorine)

Solvent:

| Shift ( | Multiplicity | Assignment | Notes |

| -75.0 to -80.0 | Doublet | Coupled to H-2 ( |

C NMR (Carbon)

Solvent:

| Shift ( | Multiplicity | Assignment | Coupling ( |

| 120 – 125 | Quartet | C-1 ( | |

| 75 – 80 | Quartet | C-2 ( | |

| 12 – 15 | Singlet | C-3 ( | - |

B. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the vibrational modes of the nitro group and the carbon-fluorine bonds.

| Wavenumber ( | Assignment | Functional Group |

| 1560 – 1570 | Strong (Asymmetric Stretch) | |

| 1370 – 1390 | Strong (Symmetric Stretch) | |

| 1100 – 1200 | Very Strong (Broad) | |

| 2950 – 3000 | Weak |

C. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV)

The molecule is fragile under EI conditions. The molecular ion (

-

Molecular Ion (

): m/z 143 (Trace/Weak) -

Base Peak: Likely m/z 97 or m/z 69.

Fragmentation Pathway:

-

Loss of

(M - 46): Generates the carbocation- m/z.

-

Loss of

(M - 69): Generates the nitro-ethyl cation- m/z.

Visualization of Structural Logic

Diagram 1: NMR Connectivity & Coupling Logic

This diagram illustrates the splitting patterns dictated by the scalar couplings between the Fluorine, Methine, and Methyl nuclei.

Caption: NMR coupling tree showing the origin of the complex multiplet observed for the H-2 methine proton.

Diagram 2: Mass Spectrometry Fragmentation

This workflow visualizes the primary cleavage points leading to the diagnostic daughter ions.

Caption: Primary fragmentation pathways under Electron Impact (EI) ionization.

Experimental Protocols (Synthesis & Isolation)

To obtain this compound for spectroscopic verification, the following synthesis route (via Silyl Nitronates) is the industry standard, as detailed by Seebach and Marti [1].

Protocol: Preparation via Silyl Nitronate

Objective: Isolation of 1,1,1-trifluoro-2-nitropropane from the silylation of the corresponding nitro-precursor or Henry reaction intermediate.

-

Reagents:

-

Precursor: 2,2,2-Trifluoronitroethane or generated in situ from Trifluoroacetaldehyde + Nitroethane.

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Silylating Agent: TBDMS-Cl (tert-Butyldimethylsilyl chloride).

-

-

Procedure:

-

Step 1: Dissolve the nitroalkane in dry

under Argon atmosphere. -

Step 2: Cool to 0 °C. Add DBU (1.1 equiv) dropwise to generate the nitronate anion.

-

Step 3: Add TBDMS-Cl (1.1 equiv). Stir for 2 hours.

-

Step 4: The resulting Silyl Nitronate is a stable intermediate.

-

Step 5 (Hydrolysis): To recover the free nitroalkane (1,1,1-trifluoro-2-nitropropane), treat the silyl nitronate with dilute acidic methanol (

) at 0 °C.

-

-

Purification:

References

-

Marti, R., Heinzer, J., & Seebach, D. (1995). Preparation and Reactions of Silyl Nitronates Derived from 2,2,2-Trifluoronitroethane.[3] Diastereoselective Synthesis of Trifluoromethyl-Substituted Aminoethanols and -propanols.Liebigs Annalen , 1995(7), 1193–1215.

-

BenchChem. (2025).[4] Synthesis and Troubleshooting of Polynitroalkanes.

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,1,1-Trifluoro-2-propanol (Analogue).[5]

Sources

The Reactivity Profile of 1,1,1-Trifluoro-2-nitropropane: Nucleophilic Interactions, Nitronate Chemistry, and Synthetic Applications

Executive Summary & Electronic Foundations

1,1,1-Trifluoro-2-nitropropane is a highly polarized aliphatic building block characterized by the presence of two strongly electron-withdrawing groups (EWGs): the trifluoromethyl (

Unlike standard unfluorinated nitroalkanes, the presence of the

Divergent Reactivity Pathways

When 1,1,1-trifluoro-2-nitropropane is subjected to basic or nucleophilic conditions, it undergoes one of two primary divergent pathways:

Pathway A: Nitronate Formation (The Carbon Nucleophile)

When treated with mild bases or specific heterogeneous conditions (e.g., potassium fluoride, neutral alumina), the

Pathway B: Dehydrofluorination (The Electrophilic Nitroalkene)

In the presence of stronger nucleophilic bases, the molecule exhibits a profound propensity to undergo E1cB elimination, losing hydrogen fluoride (HF) to generate 1,1-difluoro-2-nitropropene[2]. This in situ generated fluoro-nitroalkene is a highly reactive Michael acceptor (electrophile). It rapidly undergoes addition-elimination sequences with incoming nucleophiles, which complicates standard nitroaldol workflows but offers a unique pathway to complex, densely functionalized fluorinated architectures.

Figure 1: Divergent reactivity pathways of 1,1,1-trifluoro-2-nitropropane with nucleophiles/bases.

The Silyl Nitronate Strategy: Diastereoselective Nitroaldol Reactions

To harness the nucleophilic potential of 1,1,1-trifluoro-2-nitropropane while completely suppressing the unwanted E1cB HF elimination, researchers have developed the silyl nitronate strategy [3]. By converting the highly labile nitroalkane into its corresponding silyl nitronate (e.g., using TBDMS-Cl), the molecule is chemically stabilized.

These silyl nitronates exist as a mixture of (E) and (Z) isomers (typically ~2.3:1 at room temperature, with an activation energy of

Strikingly, while non-fluorinated nitroalkanes generally yield anti-diastereomers, the

Figure 2: Silyl nitronate synthetic workflow for diastereoselective nitroaldol additions.

Quantitative Data: Diastereoselectivity & Yields

The table below summarizes the comparative quantitative data for the TBAF-catalyzed nitroaldol additions, highlighting the stereochemical reversal induced by the trifluoromethyl group[1][3].

Table 1: Reactivity and Selectivity of Fluorinated Silyl Nitronates in Aldol Additions

| Substrate | Catalyst | Electrophile | Major Product | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1,1,1-Trifluoro-2-nitropropane (TBDMS nitronate) | TBAF (cat.) | Aliphatic Aldehydes | syn- | ~ 4:1 | 65 - 85 |

| 1,1,1-Trifluoro-2-nitropropane (TMS nitronate) | TBAF (cat.) | Aromatic Aldehydes | syn- | ~ 3:1 | 60 - 80 |

| Non-fluorinated analog (Control) | TBAF (cat.) | Aliphatic Aldehydes | anti- | ~ 1:3 | > 80 |

Experimental Workflows and Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and utilization of the TBDMS nitronate.

Protocol 1: Synthesis of the TBDMS Nitronate of 1,1,1-Trifluoro-2-nitropropane

-

Objective: To generate a stable silyl nitronate that prevents spontaneous HF elimination, enabling controlled nucleophilic additions.

-

Causality & Expert Insight: TBDMS-Cl is selected over TMS-Cl because the bulky tert-butyl group shields the silicon atom from premature hydrolysis. This allows the nitronate to be isolated and characterized, whereas TMS nitronates are often too labile and must be used in situ. Triethylamine (

) acts as the base to deprotonate the acidic

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 10 mmol of 1,1,1-trifluoro-2-nitropropane and 30 mL of anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add 12 mmol of anhydrous triethylamine. (Validation Check: The solution will turn slightly yellow, indicating the formation of the transient nitronate anion).

-

Silylation: Slowly add 11 mmol of tert-butyldimethylsilyl chloride (TBDMS-Cl) dissolved in 10 mL of DCM.

-

Reaction Maturation: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The precipitation of triethylammonium chloride salt drives the reaction forward.

-

Workup: Filter the suspension under argon to remove the ammonium salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product via vacuum distillation or flash column chromatography (using deactivated silica to prevent desilylation) to yield the (E)/(Z) mixture of the TBDMS nitronate.

Protocol 2: TBAF-Catalyzed Diastereoselective Nitroaldol (Henry) Addition

-

Objective: To execute a carbon-carbon bond-forming event between the fluorinated silyl nitronate and an aldehyde, yielding a syn-

-nitro alcohol. -

Causality & Expert Insight: Tetrabutylammonium fluoride (TBAF) is utilized in catalytic amounts (typically 5-10 mol%). The fluoride ion has a high affinity for silicon, selectively cleaving the O-Si bond to unveil the naked, highly reactive nitronate nucleophile exactly when the electrophile (aldehyde) is in close proximity. This minimizes the risk of E1cB dehydrofluorination that plagues unprotected fluoronitroalkanes in standard basic media.

Step-by-Step Methodology:

-

Preparation: In a dry 50 mL round-bottom flask, dissolve 5 mmol of the TBDMS nitronate (from Protocol 1) and 5.5 mmol of the target aldehyde (e.g., benzaldehyde) in 20 mL of anhydrous tetrahydrofuran (THF).

-

Catalyst Activation: Cool the mixture to -78 °C using a dry ice/acetone bath to maximize diastereoselectivity and control the exothermic addition.

-

Addition: Add 0.5 mmol of TBAF (1.0 M solution in THF) dropwise over 5 minutes.

-

Reaction: Stir at -78 °C for 2 hours, then slowly allow the mixture to warm to 0 °C over an additional 2 hours.

-

Quenching: Quench the reaction by adding 10 mL of a saturated aqueous ammonium chloride (

) solution. (Validation Check: This mildly acidic quench protonates the intermediate alkoxide and prevents retro-aldol pathways). -

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate. Purify the resulting syn-

References

-

Beck, A. K., & Seebach, D. (1991). Aldol and Michael Additions of Fluorinated Nitroalkanes to Aldehydes, Ketones, and α,β-Unsaturated Carbonyl Compounds. Chemische Berichte, 124(12), 2897-2911. URL:[Link]

-

Marti, R. E., Heinzer, J., & Seebach, D. (1995). Preparation and Reactions of Silyl Nitronates Derived from 2,2,2-Trifluoronitroethane. Diastereoselective Synthesis of Trifluoromethyl-Substituted Aminoethanols and -propanols. Liebigs Annalen, 1995(7), 1193-1215. URL:[Link]

-

Ono, N. (2001). The Nitro Group in Organic Synthesis. John Wiley & Sons. URL:[Link]

Sources

Strategic Utilization of 1,1,1-Trifluoro-2-nitropropane in Quaternary Stereocenter Construction

Executive Summary: The Fluorine-Quaternary Nexus

In modern drug discovery, the introduction of a trifluoromethyl (

Unlike non-fluorinated nitroalkanes, TFNP presents unique challenges: the electron-withdrawing

Chemical Profile & Reactivity Logic

The Nucleophilic Paradox

TFNP is a secondary nitroalkane. Direct deprotonation with simple bases (e.g.,

To enforce C-C bond formation, we utilize Silyl Nitronates as isolable nucleophiles. This effectively "locks" the enol-form of the nitro compound, preventing proton exchange and allowing for Lewis-base catalyzed activation.

| Property | Value / Characteristic | Implication for Synthesis |

| Formula | Precursor to | |

| Acidity ( | High ( | Facile deprotonation, but unstable nitronate anions in protic media. |

| Sterics | Bulky ( | Favors formation of syn-diastereomers in aldol additions to minimize gauche interactions. |

| Activation | Silyl Nitronate | Required to suppress retro-aldol pathways and control stereochemistry. |

Mechanistic Pathway: Silyl Nitronate Activation

The following diagram illustrates the activation of TFNP via silylation, followed by fluoride-catalyzed nucleophilic attack.

Primary Methodology: The Henry (Nitroaldol) Reaction[1][2][3]

The most robust application of TFNP is the synthesis of complex

Stereochemical Control

When reacting TFNP-derived silyl nitronates with aldehydes, the reaction exhibits syn-diastereoselectivity . This is governed by the steric repulsion between the bulky

Experimental Protocol: TBAF-Catalyzed Nitroaldol Addition

Objective: Synthesis of syn-3-trifluoromethyl-3-nitro-butan-2-ol derivatives.

Phase A: Preparation of the TBS-Nitronate

-

Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.

-

Solvation: Dissolve 1,1,1-trifluoro-2-nitropropane (1.0 equiv) in dry DCM (0.5 M).

-

Base Addition: Add DBU (1.2 equiv) at 0°C. Stir for 15 minutes to generate the nitronate anion.

-

Silylation: Add TBS-Cl (1.2 equiv) dropwise. Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Quench with saturated

, extract with pentane (to avoid hydrolysis), dry over

Phase B: C-C Bond Formation (The Coupling)

-

Catalyst Prep: In a reaction vial, dissolve the isolated TBS-nitronate (1.0 equiv) and the target aldehyde (1.1 equiv) in dry THF.

-

Initiation: Add TBAF (Tetra-n-butylammonium fluoride, 10 mol% in THF) at -78°C.

-

Reaction: Stir at -78°C for 2 hours, then slowly warm to -20°C. The fluoride ion activates the silicon, making the nitronate hyper-nucleophilic.

-

Quench: Add dilute HCl in methanol to cleave the silyl ether and protonate the alkoxide.

-

Purification: Silica gel chromatography. The syn isomer is typically the major product (

).

Advanced Application: Michael Addition to Enones

Beyond aldehydes, TFNP serves as a Michael donor for constructing quaternary centers on carbon chains.

Reaction Scope & Conditions

Direct base catalysis (e.g., Triton B) is often sufficient for Michael additions due to the high acidity of TFNP, but organocatalysis provides enantioselectivity.

| Parameter | Condition A (Racemic) | Condition B (Asymmetric) |

| Catalyst | DBU or Triton B (10 mol%) | Chiral Thiourea / Squaramide (5-10 mol%) |

| Solvent | Acetonitrile or THF | Toluene or DCM (low polarity enhances H-bonding) |

| Temperature | 0°C to RT | -40°C to -78°C |

| Selectivity | Thermodynamic control | Kinetic control (Enantio-enriched) |

Workflow Visualization

The following decision tree aids in selecting the correct activation mode based on the electrophile.

Troubleshooting & Optimization

-

Issue: Retro-Henry Reaction (Low Yields).

-

Cause: The alkoxide product is basic enough to deprotonate the

-position, reversing the reaction. -

Solution: Use the Silyl Nitronate protocol (Phase A above). The silyl group traps the oxygen, preventing reversibility.

-

-

Issue: Poor Diastereoselectivity.

-

Cause: High reaction temperature allows rotation around the forming C-C bond.

-

Solution: Conduct the C-C bond forming step at -78°C.

-

-

Safety Note: Nitroalkanes are energetic materials. While TFNP is relatively stable, silyl nitronates can be thermally unstable. Do not distill silyl nitronates; use crude or purify via rapid flash chromatography.

References

-

Synthesis and Reactions of Silyl Nitronates : Marti, R. E., et al. "Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis." Tetrahedron: Asymmetry, 2006.[1] (Context: Discusses TBDMS nitronate of trifluoro-nitroalkanes and syn-selectivity).

-

General Henry Reaction Mechanisms : "Henry Reaction - Nitroaldol Reaction."[2][3] Organic Chemistry Portal.

-

Trifluoromethylation of Nitroalkanes : "Trifluoromethylation of Secondary Nitroalkanes." National Institutes of Health (PMC). (Context: Describes the formation of quaternary

-trifluoromethyl nitroalkanes, the product class relevant to TFNP usage). -

Asymmetric Michael Addition: "Asymmetric Michael addition of

-fluoro-

Sources

Engineering Electron Deficiency: A Technical Guide to the Trifluoromethyl Group Effect in Nitroalkanes

Executive Summary

The strategic installation of the trifluoromethyl (–CF

Mechanistic Foundations: The Synergistic Electron-Withdrawing Effect

To harness the reactivity of

When placed on the same carbon atom, these groups create a highly electron-deficient center. This has a profound impact on the acidity of any remaining

Consequently, the most stable and synthetically useful

Quantitative Physicochemical Comparison

The table below summarizes the quantitative shifts in physicochemical properties when transitioning from standard aliphatic functional groups to the synergistic

| Property / Parameter | Aliphatic Nitro (–NO | Trifluoromethyl (–CF | Quaternary |

| Hammett Inductive Constant ( | 0.67 | 0.39 | > 1.0 (Highly Synergistic) |

| Hansch Lipophilicity ( | -0.28 (Hydrophilic) | 0.88 (Lipophilic) | ~ 0.60 (Balanced Lipophilicity) |

| ~ 8.5 | > 45 | N/A (Quaternary center required) | |

| Metabolic Liability | High (Nef oxidation, reduction) | Low (CYP450 resistant) | Moderate-High (Sterically shielded) |

Synthetic Methodologies: The Radical-Polar Crossover

Historically, the direct trifluoromethylation of unactivated nitroalkanes was a significant synthetic challenge. Traditional methods required activating groups (such as adjacent esters) to facilitate transition-metal-catalyzed coupling [[1]]([Link]). However, recent breakthroughs have established metal-free protocols utilizing Umemoto’s reagent (an electrophilic CF

Mechanistically, this transformation does not proceed via a classical S

Caption: Radical-polar crossover mechanism for the trifluoromethylation of secondary nitroalkanes.

Self-Validating Experimental Protocol: Metal-Free Trifluoromethylation

The following protocol details the synthesis of quaternary

Objective: Synthesis of a quaternary

Step-by-Step Procedure:

-

Preparation: Flame-dry a Schlenk flask and purge with Argon. Add the secondary nitroalkane (1.0 equiv) and Umemoto’s Reagent (

-(trifluoromethyl)dibenzothiophenium triflate) (1.2 equiv). -

Solvation & Cooling: Dissolve the reagents in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Cool the reaction mixture strictly to -25 °C using a dry ice/acetonitrile bath.

-

Causality Check: The low temperature is critical. Higher temperatures increase the kinetic energy of the system, promoting unwanted base-induced elimination of HNO

and reducing the stability of the radical intermediates .

-

-

Deprotonation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv) dropwise over 5–10 minutes.

-

Causality Check: DBU is selected because it is a strong, non-nucleophilic base capable of fully deprotonating the nitroalkane without competitively attacking the electrophilic Umemoto's reagent .

-

-

Reaction Progression: Stir the mixture at -25 °C for 2–4 hours.

-

Validation Step: Monitor the reaction via

F NMR of crude aliquots. The emergence of a sharp singlet between -70 ppm and -75 ppm confirms the successful installation of the quaternary CF

-

-

Quenching & Isolation: Quench the reaction cold with saturated aqueous NH

Cl. Extract with Ethyl Acetate ( -

Purification: Isolate the product via flash column chromatography (Hexanes/EtOAc gradient).

Downstream Reactivity & Denitrative Functionalization

Once synthesized, quaternary

1. Reduction to

2. Denitrative Radical Couplings: The nitro group can act as an unconventional leaving group in radical-mediated transformations. Under photoredox catalysis, nitroalkanes undergo single-electron reduction, followed by mesolytic cleavage of the nitro group to generate an alkyl radical [[2]](). This radical can then be intercepted by various alkenes to achieve denitrative alkenylation, effectively forming new C–C bonds while expelling the nitro moiety .

Caption: Downstream synthetic applications of α-CF3 nitroalkanes in medicinal chemistry.

Applications in Drug Development: Bioisosteric Replacement

In the realm of drug discovery, the aliphatic nitro group is frequently flagged as a structural alert (toxicophore). It is prone to enzymatic reduction (forming reactive hydroxylamines that can cause mutagenicity) or Nef-type oxidation pathways .

To circumvent these liabilities while maintaining the required electron density and spatial geometry for target binding, the trifluoromethyl group serves as an excellent bioisosteric replacement for the aliphatic nitro group.

A landmark study by Tseng et al. demonstrated this principle in the optimization of Cannabinoid Receptor 1 (CB1) positive allosteric modulators. By replacing the problematic aliphatic –NO

References

-

Amber A. S. Gietter-Burch, Vijayarajan Devannah, and Donald A. Watson. "Trifluoromethylation of Secondary Nitroalkanes." Organic Letters, 2017. URL:[Link]

-

Amber A. S. Gietter-Burch, Vijayarajan Devannah, and Donald A. Watson. "Trifluoromethylation of Secondary Nitroalkanes - PMC - NIH." Organic Letters, 2017. URL:[Link]

-

Amber A. S. Gietter-Burch, Vijayarajan Devannah, and Donald A. Watson. "Trifluoromethylation of Secondary Nitroalkanes - PubMed - NIH." Organic Letters, 2017. URL:[Link]

-

"Denitrative radical-induced coupling reactions of nitroalkenes." Organic & Biomolecular Chemistry, 2025. URL:[Link]

-

Chih-Chung Tseng, et al. "The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators." PMC - NIH, 2019. URL:[Link]

- "Photocatalytic Denitrative Alkenylation of Nitroalkanes." ChemRxiv, 2022.

Sources

1,1,1-Trifluoro-2-nitropropane: A Strategic Scaffold for Quaternary Trifluoromethylated Architectures

This guide outlines the strategic utilization of 1,1,1-Trifluoro-2-nitropropane (TFNP) as a high-value synthon in drug discovery. It deviates from standard templates to focus on the unique "Fluorine-Nitro" synergy that enables the construction of difficult-to-access quaternary centers.

Part 1: Executive Summary & Strategic Value

In the pursuit of metabolic stability and potency, the trifluoromethyl (

Unlike its non-fluorinated analogues, TFNP possesses a unique electronic profile:

-

Hyper-Acidity: The electron-withdrawing synergy of the

and -

Quaternary Access: It serves as a "masked" quaternary amino acid precursor. Alkylation or aldol condensation at the C2 position, followed by nitro reduction, yields

-trifluoromethyl- -

Metabolic Shielding: The

group blocks metabolic oxidation at the adjacent position, extending the half-life of the resulting bioactive scaffolds.

Part 2: Chemical Profile & Synthesis of the Precursor[1]

Before deploying TFNP, one must secure a high-purity supply. While direct nitration of trifluoropropane is non-selective, the Oxime Oxidation Route is the industry standard for regio-controlled synthesis.

Synthesis Protocol: The Modified Oxime Oxidation

This protocol avoids the use of unstable trifluoroacetyl nitrate and relies on the robust oxidation of 1,1,1-trifluoroacetone oxime.

Reaction Scheme:

-

Condensation: Trifluoroacetone + Hydroxylamine

Trifluoroacetone Oxime -

Oxidation: Trifluoroacetone Oxime + Oxidant

1,1,1-Trifluoro-2-nitropropane

Step-by-Step Methodology

Phase 1: Oxime Formation

-

Reagents: 1,1,1-Trifluoroacetone (1.0 equiv), Hydroxylamine hydrochloride (1.1 equiv), Sodium Acetate (1.2 equiv).

-

Solvent: Ethanol/Water (3:1 v/v).

-

Procedure:

-

Dissolve

and NaOAc in the solvent mixture at 0°C. -

Add Trifluoroacetone dropwise (Caution: Volatile, bp ~22°C).

-

Stir at room temperature for 4 hours.

-

Workup: Extract with diethyl ether, wash with brine, dry over

, and concentrate carefully (product is volatile). -

Yield: Typically >90%.

-

Phase 2: Oxidative Denitrogenation (The HOF Route) Note: Traditional oxidants (KMnO4) are often too harsh. The use of HOF·MeCN (generated in situ) or Urea Hydrogen Peroxide (UHP) with a catalyst is preferred for stability.

-

Reagents: Trifluoroacetone oxime (1.0 equiv), Urea Hydrogen Peroxide (UHP, 4.0 equiv), Methyltrioxorhenium (MTO, 1 mol%).

-

Solvent: Acetonitrile (

). -

Procedure:

-

Dissolve oxime and MTO in

. -

Add UHP portion-wise at 0°C to control exotherm.

-

Stir at ambient temperature for 6-12 hours. Monitor by

NMR (Shift from oxime ~-74 ppm to nitro ~-76 ppm). -

Purification: Quench with water, extract with pentane (to avoid loss of volatile product), and fractionally distill.

-

Target Boiling Point: ~105–110°C (estimated based on analogs).

-

Part 3: Reactivity & Novel Compound Generation

The utility of TFNP lies in its ability to act as a pronucleophile . The following workflows demonstrate the generation of novel chemical entities (NCEs).

Workflow A: The Henry-Type Reaction (Quaternary Amino Alcohols)

Reaction with aldehydes yields

-

Mechanism: Deprotonation of TFNP generates a stabilized nitronate, which attacks the carbonyl electrophile.

-

Novelty: Accesses

-trifluoromethyl-

Protocol:

-

Mix TFNP (1.0 equiv) and Paraformaldehyde (1.2 equiv) in THF.

-

Add catalytic catalytic TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (5 mol%).

-

Stir at 0°C

RT. -

Product: 3,3,3-trifluoro-2-methyl-2-nitropropan-1-ol.

-

Downstream: Reduction (

, Raney Ni) yields the quaternary amino alcohol.

Workflow B: Silyl Nitronate Michael Addition

For sterically demanding couplings, converting TFNP to its silyl nitronate enhances reactivity and diastereocontrol.

-

Reagents: TFNP, TBSOTf,

. -

Intermediate:

(Silyl Nitronate). -

Application: Reaction with Michael acceptors (e.g., methyl acrylate) to form

-nitro esters , precursors to trifluoromethylated

Visualization of Pathways

Caption: Divergent synthesis pathways from TFNP to high-value quaternary trifluoromethylated scaffolds.

Part 4: Quantitative Data & Safety Profile

Physicochemical Properties

| Property | Value | Significance |

| Molecular Formula | Compact scaffold | |

| Molecular Weight | 143.06 g/mol | Fragment-based drug design compliant |

| Boiling Point | ~108°C (est) | Volatile; requires closed-system handling |

| pKa ( | ~7.5 (est) | Deprotonation possible with weak bases ( |

| Lipophilicity (LogP) | ~1.2 | Enhanced membrane permeability vs. non-fluorinated analog |

Safety & Handling (Critical)

-

Energetic Potential: Nitroalkanes can be shock-sensitive, especially when dry or metal-contaminated. Do not distill to dryness.

-

Base Sensitivity: Fluorinated nitro compounds can undergo defluorination (elimination of HF) under harsh basic conditions. Use non-nucleophilic bases (e.g., DBU, bases with bulky counterions) and maintain low temperatures (<0°C) during deprotonation.

Part 5: References

-

Synthesis of Fluorinated Nitroalkanes:

-

Oxidation of Oximes to Nitro Compounds:

-

Title: A General and Efficient Synthesis of Nitro Compounds from Oximes.

-

Source:Journal of Organic Chemistry.

-

URL:[Link]

-

-

Applications in Amino Acid Synthesis:

-

Title: Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids.

-

Source:Chemical Society Reviews, 2008.

-

URL:[Link]

-

-

Reduction to Amines:

Sources

Application Note: Highly Efficient Synthesis of α-Trifluoromethylamines from 1,1,1-Trifluoro-2-nitropropane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Medicinal Chemistry, Fluorine Chemistry, and API Intermediate Synthesis

Introduction & Scientific Rationale

The incorporation of a trifluoromethyl (

The synthesis of 1,1,1-trifluoro-2-propylamine from 1,1,1-trifluoro-2-nitropropane is a highly efficient route to access these valuable building blocks. However, the transformation presents unique chemical challenges. The strong electron-withdrawing nature of the

Causality in Experimental Design: To achieve chemoselective reduction of the nitro group without cleaving the

Mechanistic Pathway

The reduction of the aliphatic nitroalkane proceeds via a surface-catalyzed stepwise mechanism. The nitro group is sequentially deoxygenated and hydrogenated through nitroso and hydroxylamine intermediates before yielding the primary amine.

Figure 1: Stepwise surface-catalyzed reduction of the nitro group to the primary amine.

Experimental Workflow

The following workflow illustrates the self-validating system designed to maximize yield while safely handling pyrophoric catalysts and volatile products.

Figure 2: Experimental workflow highlighting the critical salt-isolation step.

Quantitative Data & Method Comparison

When designing the synthesis, chemists must choose between catalytic and chemical reduction. The table below summarizes the quantitative parameters dictating this choice.

| Parameter | Catalytic Hydrogenation (Method A) | Chemical Reduction (Method B) |

| Reagents | Zn dust, Conc. HCl | |

| Solvent | Methanol | Ethanol / Water |

| Reaction Time | 4 – 8 hours | 12 – 16 hours |

| Typical Yield | > 90% | 65 – 75% |

| Defluorination Risk | Low (Under mild pressure) | Moderate (Due to strong acid/metal) |

| Scalability | Excellent (Industrial standard) | Poor (Heavy metal waste generation) |

Detailed Experimental Protocols

Method A: Catalytic Hydrogenation (Preferred / Scale-Up)

This protocol utilizes Raney Nickel to achieve high-yielding, chemoselective reduction [1].

Step 1: Reaction Setup

-

In a high-pressure autoclave or Parr hydrogenator, dissolve 1,1,1-trifluoro-2-nitropropane (1.0 equiv, e.g., 50 mmol) in anhydrous methanol (50 mL).

-

Carefully add Raney Nickel slurry in water/methanol (approx. 10% w/w relative to the substrate). Caution: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in the presence of air.

-

Seal the reactor, purge with nitrogen (

) three times, and then purge with hydrogen (

Step 2: Hydrogenation

4. Pressurize the vessel with

Step 3: Filtration and Salt Formation

7. Vent the hydrogen safely and purge the vessel with

Step 4: Isolation and Base Liberation

10. Evaporate the methanol and water under reduced pressure (rotary evaporator) to yield a pale solid (the amine hydrochloride) [2].

11. Transfer the solid to a three-necked distillation flask equipped with a dropping funnel and a short-path distillation condenser leading to a receiver flask cooled in an ice bath.

12. Heat the flask in an oil bath to 80–90 °C. Slowly add an aqueous solution of

Method B: Zinc/HCl Reduction (Bench-Scale Alternative)

For laboratories lacking high-pressure hydrogenation equipment, a dissolving metal reduction can be employed.

-

Dissolve 1,1,1-trifluoro-2-nitropropane (10 mmol) in a 1:1 mixture of ethanol and water (20 mL).

-

Add Zinc dust (6.0 equiv) to the vigorously stirred solution.

-

Cool the flask to 0 °C and add concentrated

(10.0 equiv) dropwise over 1 hour to maintain a controlled exothermic reaction. -

Stir at room temperature for 12 hours.

-

Filter the unreacted zinc. The solution now contains the amine hydrochloride.

-

Proceed with Steps 10–13 from Method A to isolate the free amine.

Analytical Characterization

To validate the success of the synthesis, confirm the product using NMR spectroscopy (

-

H NMR (400 MHz):

-

F NMR (376 MHz):

References

-

Marti, R., Heinzer, J., & Seebach, D. (1995). Preparation and Reactions of Silyl Nitronates Derived from 2,2,2-Trifluoronitroethane. Diastereoselective Synthesis of Trifluoromethyl-Substituted Aminoethanols and -propanols. Liebigs Annalen / European Journal of Organic Chemistry. 1

-

Jiang, C. J., Cheng, C. L., & Yuan, S. F. (2015). Economical and Practical Strategies for Synthesis of α-Trifluoromethylated Amines. Asian Journal of Chemistry, 27(7), 2406-2408. 2

Sources

Application Note: Metal-Free Synthesis of Trifluoromethylated Scaffolds using 1,1,1-Trifluoro-2-nitropropane

This Application Note provides a comprehensive technical guide on the utilization of 1,1,1-Trifluoro-2-nitropropane in metal-free synthesis.

Technical Note on Terminology:

While the prompt specifies "trifluoromethylation" (typically defined as the transfer of a

Abstract & Core Directive

The incorporation of trifluoromethyl (

Mechanism of Action: The Nitronate Pathway

The reactivity of 1,1,1-Trifluoro-2-nitropropane is driven by the acidity of the

-

Direct Deprotonation: Using organic bases (e.g., TMG, DBU) to generate the reactive nitronate species.

-

Silyl Nitronate Activation: Pre-formation of a silyl nitronate, followed by fluoride (TBAF) catalyzed nucleophilic attack. This method offers superior diastereoselectivity (anti/syn ratios).

Mechanistic Flowchart (DOT)

The following diagram illustrates the activation of TFN and its subsequent reaction with an aldehyde (Henry Reaction).

Caption: Activation pathway of 1,1,1-Trifluoro-2-nitropropane via silyl nitronate formation, leading to trifluoromethylated amino alcohol precursors.

Scope and Applications

This protocol is specifically designed for the synthesis of chiral fluorinated building blocks .

| Application Area | Target Moiety | Reaction Type | Relevance |

| Chiral Amino Alcohols | Henry (Nitroaldol) | Precursors to adrenergic receptor blockers; bioisosteres of isoleucine. | |

| Michael Adducts | Conjugate Addition | Synthesis of trifluoromethylated | |

| Heterocycle Synthesis | Isoxazolines / Pyrrolidines | Cycloaddition | Core scaffolds for anti-infective agents. |

Experimental Protocols

Protocol A: Preparation of the Silyl Nitronate (Pre-activation)

This step converts TFN into a stable, storable nucleophile that reacts under mild fluoride catalysis.

Reagents:

-

1,1,1-Trifluoro-2-nitropropane (1.0 equiv)

-

Chlorotrimethylsilane (TMSCl) (1.2 equiv)

-

Triethylamine (

) (1.5 equiv) -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

-

Dissolution: Add 1,1,1-Trifluoro-2-nitropropane (10 mmol) and anhydrous DCM (50 mL). Cool to 0°C.

-

Base Addition: Add

dropwise over 5 minutes. The solution may turn slightly yellow. -

Silylation: Add TMSCl dropwise. Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

-

Workup: Filter off the triethylamine hydrochloride salt under an inert atmosphere (Schlenk filtration recommended).

-

Isolation: Concentrate the filtrate in vacuo to yield the crude silyl nitronate.

-

Checkpoint: Verify formation via

(disappearance of the

-

Protocol B: Metal-Free Fluoride-Catalyzed Henry Reaction

Reaction of the silyl nitronate with an aldehyde to form the trifluoromethylated alcohol.

Reagents:

-

Silyl Nitronate (from Protocol A) (1.2 equiv)

-

Aldehyde (e.g., Benzaldehyde) (1.0 equiv)

-

Catalyst: Tetrabutylammonium fluoride (TBAF) (0.1 equiv, 1M in THF)

-

Solvent: THF (anhydrous)

Procedure:

-

Mixing: In a Schlenk tube, dissolve the Aldehyde (5 mmol) in THF (20 mL) under Argon. Cool to -78°C.

-

Addition: Add the Silyl Nitronate (6 mmol) slowly.

-

Catalysis: Add the TBAF solution (0.5 mmol) dropwise.

-

Note: The reaction is often rapid. Maintain -78°C to maximize diastereoselectivity (typically favoring the anti-isomer).

-

-

Incubation: Stir at -78°C for 2 hours, then slowly warm to -20°C over 4 hours.

-

Hydrolysis: Quench with saturated aqueous

solution (10 mL) and stir vigorously at RT for 30 minutes to hydrolyze the silyl ether. -

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expected Outcome:

Yields of 70-90% of the

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Diastereoselectivity | Temperature too high during addition. | Ensure reagents are pre-cooled to -78°C. Consider using a bulkier silyl group (e.g., TBSOTf instead of TMSCl). |

| Incomplete Conversion | Moisture contamination deactivating the nitronate. | Ensure strict anhydrous conditions. Silyl nitronates hydrolyze rapidly in moist air. |

| Retro-Henry Reaction | Reaction time too long or temperature too high during workup. | The Henry reaction is reversible. Quench immediately after consumption of aldehyde (monitor by TLC). Avoid basic workup. |

Safety Considerations

-

Nitro Compounds: Low molecular weight nitroalkanes can be energetic. While 1,1,1-Trifluoro-2-nitropropane is relatively stable, avoid heating crude reaction mixtures above 80°C.

-

Fluorinated Reagents: Handle in a fume hood. In case of fire, toxic HF and

gases may be evolved. -

TBAF: Corrosive and hygroscopic.

References

-

Seebach, D., et al. "Preparation and reactions of silyl nitronates derived from 2,2,2-trifluoronitroethane and 1,1,1-trifluoro-2-nitropropane."[1] Helvetica Chimica Acta, 1995.

-

Marti, R., et al. "Diastereoselective Synthesis of Trifluoromethyl-Substituted Aminoethanols and -propanols."[1] Helvetica Chimica Acta, 1995.

-

Palomo, C., et al. "Catalytic Enantioselective Henry Reactions." Chemistry - A European Journal, 2006. (Contextual grounding for metal-free Henry protocols).

Sources

Advanced Protocol: Metal-Free C-H Trifluoromethylation of Secondary Nitroalkanes

Abstract

This application note details a robust, metal-free protocol for the direct

Introduction & Strategic Significance

The incorporation of trifluoromethyl (

Secondary nitroalkanes represent a potent starting material for this transformation.[5][6] The nitro group activates the

Key Advantages

-

Metal-Free: Eliminates trace metal contamination concerns in pharmaceutical intermediates.

-

Quaternary Center Formation: Direct access to sterically congested

centers. -

Scalability: Utilizes commercially available reagents and standard laboratory setups.

Mechanistic Insight

Unlike classical nucleophilic substitutions, this reaction proceeds via a radical pathway. The deprotonated nitronate anion undergoes a Single Electron Transfer (SET) event with the electrophilic trifluoromethylating agent (Umemoto’s Reagent). This generates a nitro-radical and a

Figure 1: Mechanistic pathway involving deprotonation followed by SET and radical recombination.[7][8]

Experimental Protocol

Reagents and Materials

-

Substrate: Secondary Nitroalkane (1.0 equiv).

-

Reagent: Umemoto’s Reagent II (5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate) (1.2 – 1.5 equiv).

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

-

Atmosphere: Nitrogen or Argon.

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of dry nitrogen.

-

Solvation: Charge the flask with the Secondary Nitroalkane (1.0 mmol) and anhydrous DCM (5.0 mL, 0.2 M concentration).

-

Deprotonation: Cool the solution to -25 °C (using an o-xylene/dry ice bath or cryocooler). Add DBU (1.5 mmol, 1.5 equiv) dropwise via syringe.

-

Observation: The solution may turn yellow, indicating nitronate formation. Stir for 15 minutes at -25 °C.

-

-

Reagent Addition: Add Umemoto’s Reagent II (1.2 mmol, 1.2 equiv) in one portion.

-

Note: If the reagent is not fully soluble initially, it will dissolve as the reaction warms.

-

-

Reaction: Allow the reaction to stir at -25 °C for 1 hour, then remove the cooling bath and allow it to warm to room temperature (23 °C) over 2–3 hours.

-

Monitoring: Monitor consumption of the starting material by TLC or LC-MS. The product is often less polar than the starting nitroalkane.

-

Quench & Workup:

-

Quench the reaction with saturated aqueous

(10 mL). -

Extract the aqueous layer with DCM (3 x 10 mL).[9]

-

Wash the combined organics with brine, dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via silica gel flash chromatography.

-

Gradient: Typically 0%

10% EtOAc/Hexanes (Nitro compounds are often non-polar).

-

Data & Scope Summary

| Substrate Class | R1 Substituent | R2 Substituent | Typical Yield | Notes |

| Homobenzylic | 80-90% | Excellent tolerance. | ||

| Benzylic | 60-75% | Sterically sensitive. | ||

| Cyclic | Cyclohexyl ring | - | 75-85% | Forms rigid quaternary center. |

| Functionalized | Ester/Nitrile tether | 70-80% | Compatible with esters. | |

| Steric Bulk | 50-65% | Slower reaction; may require 1.5 eq reagent. |

Troubleshooting & Optimization (Expert Tips)

Issue: Formation of Trifluoromethyl Alkenes (Elimination)

-

Cause: If the nitroalkane has an acidic

-proton, the basic conditions (DBU) can promote elimination of -

Solution: Maintain strictly low temperatures (-25 °C to -40 °C) during the initial addition. If elimination persists, switch to a less bulky/weaker base like TMG (Tetramethylguanidine) or reduce the equivalents of base to 1.1 equiv.

Issue: Low Conversion

-

Cause: Inefficient SET due to solvent effects or moisture.

-

Solution: Ensure DCM is anhydrous. Degas the solvent via freeze-pump-thaw if radical chain termination by oxygen is suspected (though typically not strictly required for this specific reagent).

Issue: Reagent Solubility

-

Cause: Umemoto's reagent can be sparingly soluble in cold DCM.

-

Solution: Use Acetonitrile (MeCN) as a co-solvent (DCM:MeCN 4:1) or run the reaction in pure MeCN, though this may alter the background elimination rates.

Downstream Application: Synthesis of -CF3 Amines

The quaternary nitro products are immediate precursors to valuable

Reduction Protocol:

-

Dissolve

-CF3 nitroalkane in MeOH. -

Add Raney Nickel (catalytic) or

. -

Stir under

atmosphere (balloon) for 4-12 hours. -

Filter and concentrate to yield the amine.

-

Alternative: For sensitive substrates, use

dust in Acetic Acid (

-

Safety Considerations

-

Nitroalkanes: Lower molecular weight nitroalkanes can be shock-sensitive or explosive at high temperatures. Do not distill the quaternary products at high heat; use column chromatography.

-

Umemoto’s Reagent: A powerful electrophile; handle with gloves in a fume hood.

-

DBU: Corrosive and toxic.

References

-

Gietter-Burch, A. A. S., Devannah, V., & Watson, D. A. (2017).[1][3][10][11] "Trifluoromethylation of Secondary Nitroalkanes." Organic Letters, 19(11), 2957–2960.[10]

-

Umemoto, T., & Ishihara, S. (1993). "Power-variable electrophilic trifluoromethylating agents. S-(Trifluoromethyl)dibenzothiophenium salts." Journal of the American Chemical Society, 115(5), 2156–2164.

Sources

- 1. Trifluoromethyl alkane synthesis by trifluoromethylation [organic-chemistry.org]

- 2. Trifluoromethylation of Secondary Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylation of Secondary Nitroalkanes [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Secondary nitroalkanes on treatment with nitrous acid form: (A) - nit - askIITians [askiitians.com]

- 7. mdpi.com [mdpi.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. EP0116886B1 - Process for the preparation of fluorinated nitroalkanes - Google Patents [patents.google.com]

- 10. Trifluoromethylation of Secondary Nitroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. α-Trifluoromethyl amine synthesis [organic-chemistry.org]

Application Note: Metal-Free Trifluoromethylation of Nitroalkanes

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Key Transformation: Late-stage installation of quaternary α-trifluoromethyl groups via Umemoto’s Reagent.

Executive Summary

The incorporation of trifluoromethyl (–CF₃) groups into small molecules is a cornerstone strategy in drug development to modulate lipophilicity, metabolic stability, and target binding affinity. While the trifluoromethylation of α-nitroesters is well-documented, unactivated nitroalkanes historically presented a synthetic challenge.

This application note details a robust, metal-free protocol for the direct trifluoromethylation of secondary nitroalkanes using Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium triflate/tetrafluoroborate). By leveraging a base-mediated radical pathway, this methodology provides high-yielding access to quaternary α-(trifluoromethyl)nitroalkanes, which serve as highly valuable precursors to medicinally relevant α-(trifluoromethyl)amines [1].

Mechanistic Insights & Substrate Divergence

The reaction operates via a Single Electron Transfer (SET) mechanism rather than classical electrophilic substitution. Understanding this pathway is critical for predicting substrate scope and troubleshooting failures.

The Radical Pathway

Upon deprotonation of the nitroalkane by a strong base, the resulting nitronate anion acts as an electron donor. It undergoes SET with Umemoto’s reagent, generating a transient nitroalkyl radical, a •CF₃ radical, and a neutral dibenzothiophene byproduct. The rapid in-cage recombination of the nitroalkyl and •CF₃ radicals yields the desired quaternary product [2].

Primary vs. Secondary Nitroalkanes

A critical limitation of this methodology is the stark divergence in reactivity between primary and secondary nitroalkanes:

-

Secondary Nitroalkanes: Produce sterically and electronically stabilized secondary radicals. These intermediates have a sufficient lifetime to selectively recombine with the •CF₃ radical, driving the reaction to high yields (up to 90%).

-

Primary Nitroalkanes: Deprotonation occurs readily, but the resulting primary radical is highly unstable and unselective. Instead of productive •CF₃ recombination, the primary radical undergoes rapid off-target degradation (e.g., dimerization or oxidative cleavage), yielding <5% of the desired product.

Figure 1: Mechanistic divergence between primary and secondary nitroalkanes in SET pathways.

Reaction Optimization & Causality

To ensure high conversion and minimize side reactions, the reaction conditions must precisely balance the rate of nitronate formation with the thermal stability of the radical intermediates.

-

Base Selection (DBU vs. TMG): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is the optimal base. It is sufficiently strong to quantitatively generate the nitronate without acting as a competing nucleophile. However, for substrates bearing highly acidic and sterically accessible β-protons, DBU can promote the elimination of nitrous acid (HNO₂) from the product, yielding a trifluoromethylalkene. In such cases, switching to the bulkier base tetramethylguanidine (TMG) suppresses this elimination, albeit at the cost of overall conversion[1].

-

Temperature Control (-25 °C): The SET process is highly exothermic. Conducting the reaction at -25 °C is strictly required to prevent out-of-cage diffusion of the •CF₃ radical, which would otherwise lead to hydrogen abstraction from the solvent or substrate.

-

Solvent (Dichloromethane): DCM provides optimal solubility for both the nitronate and Umemoto's reagent at sub-zero temperatures, outperforming coordinating solvents like THF which can interfere with the SET complexation.

Quantitative Data Summaries

Table 1: Influence of Base and Temperature on Yield and Side-Reactions

| Base (1.5 eq) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |

| NaOTMS | THF | 25 | 15 | Poor conversion; rapid radical diffusion and degradation. |

| DBU | CH₂Cl₂ | -25 | 85 - 90 | Optimal conditions; controlled SET and recombination. |

| DBU | CH₂Cl₂ | -25 | 40 (Alkene) | Substrates with acidic β-protons undergo HNO₂ elimination. |

| TMG | CH₂Cl₂ | -25 | 45 (Product) | Bulky base prevents elimination, but lowers total conversion. |

Table 2: Substrate Scope & Limitations

| Substrate Class | Reactivity | Expected Yield | Key Limitation / Note |

| Secondary Nitroalkanes | Excellent | 60 - 90% | Broad functional group tolerance (halides, ethers, alkenes). |

| Primary Nitroalkanes | Poor | < 5% | Fails to selectively recombine; radical degradation dominates. |

| Sterically Hindered Sec-Alkanes | Good | 50 - 70% | Requires extended reaction times (up to 24 h). |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates mandatory in-process analytical checkpoints (TLC and ¹⁹F NMR) to verify intermediate generation and product formation before committing to destructive workup procedures.

Materials Required

-

Secondary nitroalkane (1.0 equiv, 1.0 mmol)

-

Umemoto’s Reagent (S-(trifluoromethyl)dibenzothiophenium triflate) (1.5 equiv, 1.5 mmol)

-

DBU (1.5 equiv, 1.5 mmol)

-

Anhydrous CH₂Cl₂ (10 mL)

-

Internal Standard: α,α,α-Trifluorotoluene (0.5 equiv)

Figure 2: Workflow for metal-free trifluoromethylation of secondary nitroalkanes.

Step-by-Step Methodology

Step 1: System Initialization & Reagent Solvation

-

Flame-dry a 25 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

-

Add the secondary nitroalkane (1.0 mmol) and anhydrous CH₂Cl₂ (10 mL) to the flask.

-

Causality Check: Add α,α,α-trifluorotoluene (0.5 mmol) as an internal standard. This allows for precise ¹⁹F NMR yield calculation directly from the crude mixture, validating the reaction efficiency regardless of downstream isolation losses.

-

Cool the reaction mixture to exactly -25 °C using a cryocooler or a dry ice/o-xylene bath. Allow 10 minutes for thermal equilibration.

Step 2: Reagent Addition & Radical Initiation 5. Add Umemoto’s reagent (1.5 mmol) in one portion. The suspension will remain heterogeneous. 6. Begin dropwise addition of DBU (1.5 mmol) over 5 minutes via syringe.

-

Causality Note: Dropwise addition is critical. Rapid addition causes localized heating, which accelerates •CF₃ out-of-cage diffusion and drastically reduces yield.

-

Stir the reaction mixture at -25 °C for 12 hours.

Step 3: In-Process Validation 8. After 12 hours, extract a 0.1 mL aliquot via syringe. Dilute with 0.4 mL CDCl₃. 9. Acquire a rapid ¹⁹F NMR spectrum.

-

Validation: Compare the integration of the product peak (typically between -70 and -80 ppm) against the internal standard (-63.2 ppm). Proceed to workup only if conversion exceeds 80%. If conversion is low, verify the reaction temperature was maintained and check for moisture contamination.

Step 4: Quench and Isolation 10. Quench the reaction cold by adding 5 mL of saturated aqueous NH₄Cl. 11. Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with CH₂Cl₂ (3 × 10 mL). 12. Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 13. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure quaternary α-(trifluoromethyl)nitroalkane.

References

-

Title: Trifluoromethylation of Secondary Nitroalkanes Source: Organic Letters (ACS Publications) URL:[Link][1]

-

Title: Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) Source: National Institutes of Health (PMC) URL:[Link] [2]

copper-catalyzed reactions involving 1,1,1-Trifluoro-2-nitropropane

Application Note: Copper-Catalyzed Asymmetric Functionalization of 1,1,1-Trifluoro-2-nitropropane

Part 1: Introduction & Strategic Value

1.1 The "Fluorine Effect" in Drug Design

1,1,1-Trifluoro-2-nitropropane (TNP ) is a high-value building block for introducing the trifluoromethyl (

-

Metabolic Stability: Blocks oxidative metabolism at the adjacent carbon.

-

Lipophilicity: Increases membrane permeability (

modulation). -

Electronic Modulation: The strong electron-withdrawing nature (

effect) lowers the

1.2 Scope of this Guide This document details two primary copper-catalyzed protocols for TNP :

-

Asymmetric Henry (Nitroaldol) Reaction: For the synthesis of chiral

-nitro alcohols (precursors to - -Propargylation: For the construction of homopropargylic nitroalkanes, enabling access to trifluoromethylated heterocycles.

Part 2: Mechanistic Insight & Critical Parameters

2.1 The Copper-Nitronate Interface

The success of copper catalysis with TNP relies on the in situ generation of a copper-nitronate species. Unlike standard nitroalkanes, the

-

Activation Mode: Cu(II) salts coordinated with chiral diamine ligands act as Lewis acids. They coordinate the aldehyde (electrophile) and the nitronate (nucleophile) in a bimetallic or organized monometallic transition state.

-

Stereocontrol: The bulky

group dictates diastereoselectivity (favoring syn or anti depending on the ligand bite angle). The reversibility of the Henry reaction (retro-nitroaldol) requires precise temperature control to preserve enantiomeric excess (

2.2 Diagram: Catalytic Cycle (Henry Reaction)

Figure 1: Catalytic cycle for the Cu-catalyzed Henry reaction. Note the risk of retro-aldol reaction (red dashed line) if conditions are too vigorous.

Part 3: Experimental Protocols

Protocol A: Enantioselective Henry Reaction

Target: Synthesis of (1R, 2S)-1-aryl-3,3,3-trifluoro-2-nitropropan-1-ol

Reagents & Equipment:

-

Substrate: 1,1,1-Trifluoro-2-nitropropane (1.0 equiv).

-

Electrophile: Benzaldehyde derivative (1.1 equiv).

-

Catalyst Precursor: Cu(OAc)

[1]·H -

Ligand: (

)-1,2-Diphenyl-1,2-ethylenediamine (or Camphor-derived diamine) (5.5–11 mol%). -

Solvent: Ethanol (EtOH) or THF (anhydrous).

-

Base: DIPEA (if using non-basic ligand conditions) or relying on ligand basicity.

Step-by-Step Methodology:

-

Catalyst Formation (Self-Validating Step):

-

In a flame-dried Schlenk tube, dissolve Cu(OAc)

·H -

Stir at Room Temperature (RT) for 1 hour.

-

Validation: The solution should turn from a pale blue suspension to a deep blue/purple clear solution, indicating complex formation.

-

-

Substrate Addition:

-

Cool the reaction mixture to 0 °C (Critical for suppressing retro-reaction).

-

Add 1,1,1-Trifluoro-2-nitropropane (1.0 mmol) via syringe.

-

Stir for 10 minutes to allow nitronate coordination.

-

Add the aldehyde (1.1 mmol) dropwise.

-

-

Reaction Monitoring:

-

Stir at 0 °C for 24–48 hours.

-

TLC Monitoring: Use Hexane/EtOAc (8:1). Stain with KMnO

. The aldehyde spot should disappear.

-

-

Work-up:

-

Quench with saturated NH

Cl solution (cold). -

Extract with CH

Cl -

Dry over Na

SO

-

-

Purification:

-

Flash chromatography on silica gel.

-

Note: The product is acidic; minimize exposure to basic silica.

-

Table 1: Troubleshooting the Henry Reaction

| Issue | Probable Cause | Corrective Action |

| Low Yield | Retro-Henry reaction (Reversibility) | Lower temperature to -10°C; Reduce reaction time. |

| Poor | Racemization of product or uncatalyzed background reaction | Ensure catalyst complex forms fully before adding substrate. Use strictly anhydrous solvents. |

| No Reaction | Steric bulk of | Increase catalyst loading to 10 mol%; Switch to THF/iPrOH mixture. |

Protocol B: Copper-Catalyzed -Propargylation

Target: Synthesis of homopropargylic trifluoromethyl nitroalkanes. Reference Context: Based on recent Cu-catalyzed propargylation methodologies for nitroalkanes [Source 3].

Reagents:

-

Reagent: Propargyl bromide (1.2 equiv).

-

Catalyst: Cu(OAc)

(5 mol%). -

Ligand: 1,10-Phenanthroline (5 mol%).

-

Base: K

CO -

Solvent: DMF or Acetone.

Workflow:

-

Mix: Combine Cu(OAc)

, Phenanthroline, and K -

Add: Add 1,1,1-Trifluoro-2-nitropropane and Propargyl bromide.

-

Heat: Stir at 40–60 °C for 12 hours.

-

Filter: Remove solids and extract with EtOAc.

-

Result: This yields a quaternary carbon center with a

group, a valuable scaffold for synthesizing trifluoromethylated pyrroles via reduction/cyclization.

Part 4: Safety & Handling

-

Acidity: The

-proton of TNP is significantly more acidic than non-fluorinated nitroalkanes. Avoid strong bases (e.g., NaH, LDA) unless generating a stable salt, as decomposition can occur. -

Volatility: While less volatile than nitromethane, TNP should be handled in a fume hood.

-

Energetics: Nitro compounds are potentially explosive. Do not distill the final product at high temperatures (>100 °C) without DSC testing.

Part 5: References

-

Silyl Nitronates of Trifluoro-nitroalkanes: Seebach, D., et al. "Preparation and Reactions of Silyl Nitronates of 2,2,2-Trifluoronitroethane and 1,1,1-Trifluoro-2-nitropropane." European Journal of Organic Chemistry.[5]

-

Copper-Catalyzed Asymmetric Henry Reaction Review: Zhang, G., et al.[6] "Recent progress in copper catalyzed asymmetric Henry reaction."[6][7][8] Chinese Chemical Letters, 2017.

-

Copper-Catalyzed Propargylation of Nitroalkanes: Trowbridge, A., et al.[8] "Copper–Catalyzed Propargylation of Nitroalkanes."[8] Organic Letters / PMC, 2020.

-

General Asymmetric Henry Protocols: White, J. D., Shaw, S.[9] "A New Catalyst for the Asymmetric Henry Reaction."[9] Organic Letters, 2012.[9]

Sources

- 1. Catalytic asymmetric Henry reaction using copper(II) chiral tridentate Schiff-base complexes and their polymer-supported complexes [comptes-rendus.academie-sciences.fr]

- 2. EP0470462A2 - Procédé pour la préparation de méthylcétones halogénées, en particulier de 1,1,1-trifluoracétone - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Recent progress in copper catalyzed asymmetric Henry reaction [html.rhhz.net]

- 8. Copper–Catalyzed Propargylation of Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess [organic-chemistry.org]

Application Note: Protocols for the Reduction of Trifluoromethylated Nitro Compounds

Executive Summary

The reduction of trifluoromethyl (

However, the electron-withdrawing nature of the

-

Kinetic Acceleration: It significantly lowers the LUMO energy of the nitro group, making reduction faster and more exothermic than in non-fluorinated analogues.

-

Chemoselectivity Risks: While the

bond is thermodynamically strong (

This guide outlines three field-proven protocols ranging from industrial catalytic hydrogenation to robust stoichiometric metal reductions, prioritizing safety, yield, and purity.

Strategic Considerations & Mechanism

The Electronic "Trap"

The trifluoromethyl group is a strong electron-withdrawing group (EWG). In a nitro reduction context, this means:

-

Reaction Rate: Expect the reaction to proceed 2-5x faster than with toluene or anisole derivatives. Thermal runaway is a genuine risk on scales >10g.

-

Intermediate Stability: The hydroxylamine intermediate (

) is less stable and reduces rapidly to the amine, which is advantageous for purity but requires careful heat management.

Reaction Pathway & Side Reactions

The reduction proceeds via the Haber mechanism. The critical quality attribute (CQA) is avoiding the "Azoxy" trap (dimerization) and preventing hydrodehalogenation if other halides are present.

Protocol A: Catalytic Hydrogenation (Pd/C or Pt/C)

Best for: Clean substrates containing only

The "Senior Scientist" Rationale

While Palladium on Carbon (Pd/C) is the industry standard, it is aggressive. If your molecule contains a Chlorine, Bromine, or Iodine atom in addition to the

-

Scenario A (Only

): Use Pd/C . It is fast and efficient. -

Scenario B (

+ Cl/Br/I): Use Pt/C (Sulfided) . Platinum is far less active toward

Step-by-Step Methodology

-

Preparation: In a pressure vessel (Parr shaker or autoclave), dissolve the trifluoromethyl nitro compound (1.0 equiv) in Methanol or Ethanol (10 mL/g).

-

Note: Avoid chlorinated solvents which can poison catalysts.

-

-

Catalyst Addition: Add 5 wt% or 10 wt% Pd/C (wet support, 50% water).

-

Loading: Use 0.5 - 1.0 wt% of metal relative to substrate (e.g., for 10g substrate, use 100-200mg of 10% Pd/C).

-

Safety: Add catalyst under an inert blanket (Nitrogen/Argon) to prevent ignition of solvent vapors.

-

-

Hydrogenation:

-

Purge vessel 3x with Nitrogen, then 3x with Hydrogen.

-

Pressurize to 30-50 psi (2-3 bar) .

-

Stir vigorously.[1]

-

Exotherm Check: Monitor temperature closely for the first 15 minutes. Maintain

to prevent azoxy formation.

-

-

Monitoring: Reaction is usually complete in 1-4 hours. Monitor by HPLC or TLC.[1]

-

Validation: Look for the disappearance of the nitro peak.

-

-

Workup:

-

Filter through a Celite pad to remove catalyst (Keep wet! Dry catalyst is pyrophoric).

-

Concentrate filtrate to yield the aniline.[2]

-

Protocol B: Iron-Mediated Reduction (Béchamp Modification)

Best for: Substrates with sensitive functional groups (Aldehydes, Nitriles, Halogens) or when hydrogenation equipment is unavailable. Scale: Lab scale (<100g).

The "Senior Scientist" Rationale

This is the "fail-safe" method. Iron powder in acidic media proceeds via a Single Electron Transfer (SET) mechanism. It is absolutely chemoselective for nitro groups and will never touch a

Step-by-Step Methodology

-

Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron sludge) and a reflux condenser.

-

Mixture: Suspend the nitro compound (1.0 equiv) in a mixture of Ethanol:Water (3:1 ratio).

-

Activation: Add Iron powder (3.0 - 5.0 equiv) and Ammonium Chloride (

, 0.5 - 1.0 equiv).-

Why

? It is milder than Acetic Acid and prevents the formation of acetanilides (N-acetylation side products).

-

-

Reaction: Heat to reflux (

) with vigorous stirring.-

Timeline: Typically 2-6 hours.

-

-

Workup (Crucial Step):

-

The reaction produces iron oxide sludge. Filter the hot mixture through a wide pad of Celite.

-

Wash the pad with hot ethanol and Ethyl Acetate.

-

Self-Validating Check: If the filtrate turns dark brown/black upon standing, residual iron is present. Wash the organic layer with dilute EDTA solution or Sodium Potassium Tartrate (Rochelle's Salt) to chelate iron.

-

Protocol C: Transfer Hydrogenation (Hydrazine/Graphite)

Best for: Small scale, rapid screening, or when gas cylinders are prohibited.

The "Senior Scientist" Rationale

Using hydrazine hydrate as a hydrogen donor with a graphite-supported catalyst is a mild, highly selective method that avoids the safety hazards of pressurized hydrogen gas.

Step-by-Step Methodology

-

Mixture: Dissolve substrate in Ethanol.

-

Catalyst: Add Graphite (100 wt%) and

(10 mol%). -

Reductant: Add Hydrazine Hydrate (3.0 - 5.0 equiv) dropwise at reflux.

-

Reaction: Reflux for 3-5 hours.

-

Workup: Simple filtration and evaporation.

Comparative Data & Decision Matrix

| Feature | Catalytic H2 (Pd/C) | Iron / NH4Cl | Transfer H2 (Hydrazine) |

| Yield | >95% | 85-95% | 80-90% |

| CF3 Stability | High | Very High | High |

| Halogen Compatibility | Low (Use Pt/C instead) | Excellent | Good |

| Throughput | High (Fastest) | Low (Filtration issues) | Medium |

| Green Chemistry | Best (Atom Economy) | Poor (Fe waste) | Moderate |

Decision Workflow

Troubleshooting & Validation (Self-Validating Systems)

To ensure the protocol has worked and the

-

The

NMR Check (Mandatory):-

Pre-Reaction: Record the shift of the starting material (typically -60 to -65 ppm).

-

Post-Reaction: The amine product will show a slight upfield shift (1-2 ppm) due to the electron-donating nature of the new amino group.

-

Failure Mode: If you see a new doublet or multiplet, or a signal disappearance, you have likely undergone hydrodefluorination (rare) or defunctionalization.

-

-

The "Black Spot" Test:

-

Spot the crude reaction mixture on a TLC plate.

-

Anilines oxidize slightly in air. If your product spot turns slightly brown/yellow over time but is UV active, it is likely the aniline.

-

Stain: Use Ninhydrin (turns red/purple) or p-Anisaldehyde to confirm the presence of a primary amine.

-

References

-

Chemoselective Reduction Mechanisms

- Title: Chemoselective Nitro Group Reduction and Reductive Dechlorin

- Source: PMC / NIH.

-

Link:[Link]

-

Iron-Mediated Protocols

-

Catalytic Hydrogenation Specifics

-

Electrochemical & Scalable Methods

-

General Nitro Reduction Conditions

- Title: Nitro Reduction - Common Conditions (Pd/C, Fe, SnCl2).

- Source: Common Organic Chemistry.

-

Link:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pure.tue.nl [pure.tue.nl]

- 3. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. hidenanalytical.com [hidenanalytical.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Late-Stage Trifluoromethylation Strategies with Nitroalkane Substrates

Executive Summary

The strategic incorporation of trifluoromethyl (

This guide details two distinct, field-proven strategies for the late-stage trifluoromethylation of nitroalkane substrates:

-

Direct

-Trifluoromethylation: A metal-free electrophilic substitution using Umemoto’s reagent, ideal for generating quaternary carbon centers.[2] -

Radical

-Trifluoromethylation (via Nitroalkenes): A photoredox approach that functionalizes the

These protocols are selected for their operational simplicity, high functional group tolerance, and suitability for late-stage functionalization (LSF) of complex scaffolds.

Strategic Overview: The Nitroalkane Divergence

Nitroalkanes provide two distinct vectors for

Comparative Strategy Table

| Feature | Strategy A: Direct | Strategy B: |

| Substrate | Secondary Nitroalkanes | |

| Umemoto’s Reagent (Electrophilic) | ||

| Mechanism | Anionic/Radical-Polar Crossover | Single Electron Transfer (SET) / Radical Addition |

| Key Product | Quaternary | |

| Primary Utility | Creating steric bulk, quaternary centers | Accessing chiral |

| LSF Suitability | High (Metal-free, mild base) | High (Room temp, visible light) |

Protocol A: Direct -Trifluoromethylation of Secondary Nitroalkanes

This protocol, based on the work of Watson and colleagues, addresses the challenge of constructing quaternary carbons bearing both a nitro and a trifluoromethyl group.[2] It utilizes Umemoto’s Reagent , a powerful electrophilic trifluoromethylating agent.[3]

Mechanistic Insight

The reaction proceeds via the formation of a nitronate anion, which engages in a Single Electron Transfer (SET) with the electrophilic

Experimental Protocol

Reagents:

-

Substrate: Secondary Nitroalkane (1.0 equiv)

-

Reagent: Umemoto’s Reagent II (5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.2 equiv)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

-

Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Workflow:

-

Preparation: Flame-dry a reaction vial and cool under Argon. Add the secondary nitroalkane (0.5 mmol scale) and Umemoto’s Reagent (204 mg, 0.6 mmol).

-

Solvation: Add anhydrous DCM (5.0 mL, 0.1 M concentration). Cool the mixture to -25 °C (cryocooler or dry ice/acetone bath). Critical: Temperature control is vital to suppress elimination side-products.

-

Initiation: Add DBU (112 µL, 0.75 mmol) dropwise over 2 minutes. The solution will typically turn yellow/orange.

-

Reaction: Stir at -25 °C for 4–12 hours. Monitor by TLC or LCMS for consumption of the nitroalkane.

-

Quench: Dilute with saturated aqueous

and extract with DCM (3x). -

Purification: Dry organics over

, concentrate, and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Validation Checkpoints:

-

Elimination vs. Substitution: If the substrate has acidic

-protons, you may observe trifluoromethyl alkenes (elimination products).[2] If this occurs, lower the temperature to -40 °C or switch to a bulkier base like TMG (Tetramethylguanidine).

Protocol B: Photoredox -Trifluoromethylation of Nitroalkenes

For substrates where the nitro group is part of an alkene system (often derived from the Henry reaction of aldehydes), a radical addition strategy is superior. This method installs the

Mechanistic Insight

This process utilizes visible light to generate a

Experimental Protocol (Metal-Free Conditions)

Reagents:

-

Substrate:

-Nitrostyrene derivative (1.0 equiv) -

Source: Triflyl chloride (

-

Photocatalyst: Eosin Y (2.0 mol%) or fac-Ir(ppy)3 (for metal-catalyzed variant)

-

Additive:

(2.0 equiv) -

Solvent: Acetonitrile (MeCN)

Step-by-Step Workflow:

-

Setup: In a clear glass vial equipped with a stir bar, combine the nitroalkene (0.2 mmol), Eosin Y (2.6 mg, 0.004 mmol), and

(69 mg, 0.4 mmol). -

Reagent Addition: Add MeCN (2.0 mL) and

(42 µL, 0.4 mmol). Note: -

Irradiation: Degas the solution by sparging with Argon for 10 minutes. Irradiate with Green LEDs (530 nm) at room temperature for 12–24 hours.

-

Monitoring: Monitor for the disappearance of the yellow nitroalkene color and the emergence of the product spot on TLC.

-

Workup: Remove solvent under reduced pressure. Resuspend in water/EtOAc. Wash the organic layer with brine.

-

Purification: Flash chromatography (Hexane/EtOAc).

Downstream Applications: Accessing -Amines

The products from both strategies are high-value intermediates for generating trifluoromethylated amines, a motif prevalent in neuroscience and oncology drugs.

-

From Strategy A (

- -

From Strategy B (

-

References

-

Gietter-Burch, A. A. S., Devannah, V., & Watson, D. A. (2017).[2][6] Trifluoromethylation of Secondary Nitroalkanes. Organic Letters, 19(11), 2957–2960. [Link]

-

Mishra, A. K., & Cho, E. J. (2017).

-nitroalkenes through visible-light photoredox catalysis. Chemical Communications, 53(48), 6472–6475. [Link] -

Umemoto, T., & Ishihara, S. (1993). Power-variable electrophilic trifluoromethylating agents. S-, Se-, and Te-(trifluoromethyl)dibenzothio-, -seleno-, and -tellurophenium salt system. Journal of the American Chemical Society, 115(6), 2156–2164. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Copper-mediated oxidative trifluoromethylation of arylsilanes. Journal of the American Chemical Society, 135(15), 5555–5558. (Context on Cu-CF3 mechanisms). [Link]

Sources